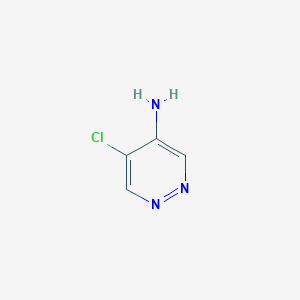

5-Chloropyridazin-4-amine

Description

Historical Context and Evolution of Pyridazine (B1198779) Research

The study of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, dates back to the 19th century. scholarsresearchlibrary.com The first synthesis of a pyridazine derivative was achieved by the renowned chemist Emil Fischer in 1886 during his investigations into the Fischer indole (B1671886) synthesis, where he prepared it through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent pyridazine heterocycle was later synthesized by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org

Early research laid the groundwork for understanding the fundamental properties of the pyridazine ring system. Over the decades, research has evolved significantly, moving from basic synthesis and characterization to exploring the vast potential of pyridazine derivatives. researchgate.net The development of new synthetic methodologies, such as those involving 1,4-dicarbonyl precursors and hydrazine (B178648), has enabled the creation of a wide array of substituted pyridazines. mdpi.com More recent advancements include the use of palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, which offer an advantageous route to functionalized pyridazines. mdpi.com This continuous evolution in synthetic strategies has been a driving force behind the expanding research into the applications of these compounds. figshare.com

Overview of Pyridazine Heterocycles in Academic Investigations

Pyridazine (1,2-diazine) and its derivatives are a class of nitrogen-containing heterocycles that have attracted considerable attention from the academic community. researchgate.net Their unique structural and electronic properties, conferred by the two adjacent nitrogen atoms in the six-membered aromatic ring, make them distinct from other diazines like pyrimidine (B1678525) and pyrazine. wikipedia.org This structure makes the pyridazine nucleus a π-deficient system, influencing its reactivity and interactions. scholarsresearchlibrary.com

In academic research, pyridazines are recognized as "privileged structures" or versatile scaffolds. scholarsresearchlibrary.comresearchgate.net This is due to their ability to be readily functionalized at various positions on the ring, allowing for the systematic modification of their chemical and physical properties. rjptonline.org Heterocyclic compounds containing the pyridazine moiety are investigated for a broad spectrum of potential applications. They are of high interest in medicinal chemistry, with research exploring their wide range of pharmacological activities. researchgate.netsarpublication.comactascientific.com Furthermore, pyridazine derivatives are studied in the field of agrochemicals and in materials science for applications such as chemiluminescent materials and ligands for catalysis. researchgate.netmdpi.com

The academic interest in pyridazines stems from their role as building blocks in the synthesis of more complex molecular architectures, including natural products and novel therapeutic agents. researchgate.netrjptonline.org The lone pair of electrons on the nitrogen atoms allows pyridazine derivatives to act as ligands, forming coordination compounds and bridged systems. researchgate.net

Positioning of 5-Chloropyridazin-4-amine within Pyridazine Chemical Space

Within the extensive family of pyridazine derivatives, this compound holds a specific and important position. It is a heterocyclic aromatic compound characterized by a pyridazine core. This core is substituted with a chlorine atom at the 5-position and an amine group at the 4-position. chemicalbook.com

The chemical properties of this compound are dictated by this substitution pattern. The amino group can act as a hydrogen bond donor, while the chlorine atom can participate in halogen bonding, both of which can influence molecular interactions. The presence of these two different functional groups on the pyridazine ring makes it a bifunctional molecule. The chlorine atom, for instance, can be substituted by other functional groups through nucleophilic substitution reactions.

A common synthetic route to this compound involves the hydrodechlorination of 3,6-dichloro-4-aminopyridazine to yield a 4-aminopyridazine (B156604) intermediate. google.com This intermediate is then subjected to chlorination using N-chlorosuccinimide (NCS) to introduce the chlorine atom at the 5-position, yielding the final product. google.com

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C4H4ClN3 | chemicalbook.comnih.gov |

| Molecular Weight | 129.55 g/mol | chemicalbook.comnih.gov |

| Melting Point | 70-73 °C | chemicalbook.comchemdad.com |

| Boiling Point (Predicted) | 326.9±22.0 °C | chemicalbook.comchemdad.com |

| pKa (Predicted) | 4.50±0.10 | chemicalbook.comchemdad.com |

| Physical Form | Solid | sigmaaldrich.com |

This interactive table provides a summary of key physicochemical properties of this compound.

Rationale for In-Depth Academic Inquiry into this compound

The academic inquiry into this compound is driven by its significance as a key synthetic intermediate and a versatile molecular building block. google.com The molecule possesses two active sites that can participate in various chemical reactions, making it an ideal starting material for the construction and modification of more complex molecules, particularly those with potential medicinal applications. google.com

The rationale for its in-depth study can be summarized by the following points:

Synthetic Versatility: As a bifunctional compound, it serves as a precursor in multi-step syntheses. The chlorine atom can be readily displaced by a variety of nucleophiles, and the amino group can undergo further reactions, allowing for the introduction of diverse chemical functionalities.

Scaffold for Drug Discovery: Pyridazine derivatives are of significant interest in medicinal chemistry. this compound provides a core structure that can be elaborated to generate libraries of new compounds for biological screening. google.com While many reports detail the use of this compound in drug synthesis, the synthetic routes for its large-scale production have been a subject of research to improve yield and purity. google.com

Building Block for Complex Heterocycles: It is used as a foundational element in the synthesis of more intricate heterocyclic systems. For example, it has been used to synthesize pyrazole (B372694) derivatives by reacting it with β-ketonitriles. researchgate.netresearchgate.net

The compound's structure is a key element in its utility. The combination of the electron-donating amino group and the electron-withdrawing chloro-substituted pyridazine ring creates a unique electronic environment that influences its reactivity and the properties of its downstream products. This makes this compound a valuable and logical target for continued academic and synthetic investigation.

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCAFBOLEPKKCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514741 | |

| Record name | 5-Chloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53180-92-0 | |

| Record name | 5-Chloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyridazin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloropyridazin 4 Amine

Established Reaction Pathways and Precursors

The production of 5-Chloropyridazin-4-amine relies on well-defined reaction sequences starting from readily available materials. google.com The choice of pathway often depends on factors such as precursor availability, desired purity, and scalability for commercial production.

Synthesis via Hydrodechlorination of Dichloropyridazin-4-amine Intermediates

One prominent synthetic route involves the removal of a chlorine atom from a dichlorinated pyridazine (B1198779) derivative. This method is contingent on achieving selective hydrodechlorination, where one chlorine atom is removed while the other remains intact. While the direct selective hydrodechlorination to the final product is a potential pathway, a common industrial approach involves the complete hydrodechlorination of 3,6-dichloro-4-aminopyridazine to produce the key intermediate, 4-aminopyridazine (B156604), which is then subsequently chlorinated. google.com

Catalytic hydrogenation is the cornerstone of the hydrodechlorination process. This reaction typically employs a heterogeneous catalyst, with palladium on carbon (Pd/C) being a widely used and effective choice. rsc.org The process involves reacting the dichlorinated substrate with hydrogen gas in the presence of the catalyst.

Optimization of this step is critical for achieving high selectivity and yield. Key parameters that can be adjusted include the catalyst loading, hydrogen pressure, and reaction temperature. For selective dechlorination, a catalyst with moderate activity is often preferred to prevent over-reduction of the molecule. cabidigitallibrary.org For instance, research on similar polychlorinated heterocycles has shown that lower palladium loading (e.g., 0.5%) can provide a balance of high activity and selectivity. cabidigitallibrary.org The reaction is typically carried out under a hydrogen atmosphere at temperatures ranging from ambient to elevated, depending on the specific substrate and catalyst efficiency. cabidigitallibrary.org

The choice of solvent and the addition of a base are crucial for the success of the hydrodechlorination reaction. Solvents must be capable of dissolving the starting material and must be stable under the reaction conditions. Methanol is a commonly used solvent for this purpose. cabidigitallibrary.org

A base is added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the dechlorination. cabidigitallibrary.org The neutralization of this acid is vital as it prevents the protonation and potential deactivation of the catalyst's active sites. cabidigitallibrary.org Furthermore, maintaining a stable pH environment ensures the reaction proceeds efficiently. cabidigitallibrary.org Organic bases, such as triethylamine (B128534), have been shown to effectively improve the selectivity of the catalyst in related dechlorination reactions. cabidigitallibrary.org

Table 1: Representative Conditions for Catalytic Hydrodechlorination

| Parameter | Condition | Role/Purpose | Source |

|---|---|---|---|

| Catalyst | Palladium on Carbon (Pd/C) | Facilitates the reaction between hydrogen and the chlorinated substrate. | rsc.org, cabidigitallibrary.org |

| Hydrogen Source | Hydrogen Gas (H₂) | The reducing agent that replaces chlorine atoms with hydrogen. | cabidigitallibrary.org |

| Solvent | Methanol | Dissolves the reactant and provides the reaction medium. | cabidigitallibrary.org |

| Base (Acid Scavenger) | Triethylamine or other bases | Neutralizes the HCl byproduct to protect the catalyst and maintain reaction efficiency. | cabidigitallibrary.org |

| Temperature | 25°C - 140°C | Influences reaction rate and selectivity; requires optimization. | cabidigitallibrary.org |

Chlorination of Aminopyridazine Precursors

A second major pathway to this compound is the direct chlorination of the 4-aminopyridazine intermediate. google.com This electrophilic aromatic substitution reaction introduces a chlorine atom onto the pyridazine ring.

N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.com It serves as a source of an electrophilic chlorine atom ("Cl+"). wikipedia.org The reaction involves treating 4-aminopyridazine with NCS in a suitable solvent. google.com

To achieve high selectivity and yield, the reaction conditions are carefully controlled. The process is often conducted at low temperatures, typically between 0°C and 10°C, to manage the reaction's exothermicity and minimize the formation of byproducts. google.com The choice of solvent is also important, with acetonitrile (B52724) and chloroform (B151607) being effective media for this transformation. google.com In some procedures, a catalytic amount of an additive like azobisisobutyronitrile may be used. google.com

Table 2: Conditions for NCS Chlorination of 4-Aminopyridazine

| Parameter | Condition | Role/Purpose | Source |

|---|---|---|---|

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Provides the electrophilic chlorine for substitution onto the pyridazine ring. | google.com, wikipedia.org |

| Substrate | 4-Aminopyridazine | The precursor molecule that undergoes chlorination. | google.com |

| Solvent | Acetonitrile or Chloroform | Dissolves reactants and facilitates the reaction. | google.com |

| Temperature | 0°C - 10°C | Controlled to improve selectivity and reduce byproduct formation. | google.com |

| Additive (optional) | Azobisisobutyronitrile | Used in catalytic amounts in some protocols. | google.com |

A significant challenge in the chlorination of 4-aminopyridazine is controlling the regioselectivity—that is, ensuring the chlorine atom attaches at the desired C5 position. Pyridine (B92270) and its related diazine structures are electron-deficient π-systems, which makes them generally less reactive towards electrophilic aromatic substitution compared to electron-rich aromatics. nih.gov The halogenation of these rings can be difficult and often requires harsh conditions. nih.govdigitellinc.com

In the specific case of chlorinating 4-aminopyridazine with NCS, there is a propensity for the formation of the undesired isomer, 3-chloro-4-aminopyridazine, alongside the target 5-chloro product. google.com This lack of perfect selectivity complicates the purification process, as the two isomers have very similar physical properties and polarity, making separation by standard methods like crystallization difficult. google.com Consequently, purification often requires more laborious techniques such as column chromatography, which can be costly and time-consuming for large-scale production. google.com Developing more selective synthetic methods remains an area of interest to overcome this challenge. google.com

Novel Synthetic Approaches and Sustainable Chemical Synthesis

Modern synthetic chemistry is increasingly driven by the need for innovative and sustainable methods. In the context of pyridazine derivatives, this involves moving away from classical, often harsh, reaction conditions towards more sophisticated and environmentally benign strategies. These novel approaches aim to reduce waste, minimize energy consumption, and utilize safer reagents and solvents, aligning with the core tenets of green chemistry.

The integration of green chemistry principles into the synthesis of nitrogen-containing heterocycles is a significant focus of current research. mdpi.comnih.gov For this compound, this exploration involves several key areas:

Benign Reaction Media: Researchers are investigating the use of greener solvents, such as ethanol (B145695) or water-ethanol mixtures, to replace traditional volatile organic compounds (VOCs). rsc.org Some modern approaches even explore solvent-free "neat" conditions, which can dramatically reduce chemical waste. mdpi.com

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. This minimizes the formation of byproducts and waste.

Energy Efficiency: Methodologies that proceed under milder reaction conditions, such as lower temperatures and pressures, are being developed. rsc.org Mechanochemical synthesis, which uses mechanical force instead of bulk heating to drive reactions, represents an emerging energy-efficient technique. mdpi.com

A new green approach has been utilized for the synthesis of a 2-amino imidazole (B134444) derivative, which was conducted in a nature-inspired and environmentally friendly eutectic mixture of cholinium chloride and urea. mdpi.com This method eliminates the need for conventional purification techniques that rely on toxic and volatile organic compounds. mdpi.com

A primary goal in the synthesis of this compound is the development of routes that deliver the product in high yield and purity, which is crucial for its application as a chemical intermediate. One documented method involves the reaction of 3,5-Dichloropyridazine with ammonia (B1221849) in a dioxane solvent system at elevated temperatures, yielding the desired product. chemicalbook.com

Modern strategies, such as the inverse electron-demand aza-Diels–Alder reaction, have proven highly effective for constructing the pyridazine core with high efficiency. organic-chemistry.org These reactions, which can be metal-free, offer direct access to substituted pyridazines in high yields and with good functional group compatibility. organic-chemistry.orgacs.org Optimization of reaction parameters like temperature, solvent, and reaction time is critical to maximizing yield and purity.

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3,5-Dichloropyridazine | Ammonia, Dioxane, 100 °C, overnight | 6-Chloropyridazin-4-amine (this compound) | 62% | chemicalbook.com |

| 1,2,3-Triazine derivatives | 1-Propynylamines, 1,4-Dioxane, reflux | 6-Aryl-pyridazin-3-amines | High Yields | organic-chemistry.orgacs.org |

Regioselective Synthesis and Isomer Control in Pyridazine Annulations

When constructing substituted heterocyclic rings like pyridazine, controlling the position of substituents (regioselectivity) is paramount to avoid the formation of undesired isomers. Annulation reactions, which build the ring system, must be carefully designed to ensure the correct placement of the chloro and amine groups in this compound.

Aza-Diels-Alder reactions have emerged as a powerful tool for the highly regioselective synthesis of pyridazines. organic-chemistry.orgacs.org This approach involves the [4+2] cycloaddition of a diene and a dienophile. For instance, the reaction between electron-deficient 1,2,3-triazines (acting as dienes) and electron-rich 1-propynylamines (as dienophiles) proceeds with high regioselectivity to form pyridazine derivatives. organic-chemistry.org Similarly, the inverse-electron-demand Diels–Alder reaction between tetrazines and alkynyl sulfides provides a selective route to trisubstituted pyridazines without the formation of regioisomers. rsc.orgelsevierpure.com The inherent electronic and steric properties of the reactants guide the cycloaddition process, ensuring that the substituents are placed at the desired positions on the resulting pyridazine ring.

Process Optimization and Scale-Up Strategies for Academic Research and Industrial Relevance

Translating a synthetic route from a small-scale academic laboratory setting to larger-scale industrial production presents significant challenges. Process optimization is a critical step to ensure that the synthesis is efficient, safe, reproducible, and economically viable. researchgate.net

Key parameters for optimization include:

Reaction Concentration: Increasing the concentration of reactants can improve throughput but may also affect reaction kinetics and heat management.

Temperature and Pressure Control: Precise control over temperature is crucial, as small deviations can lead to side reactions and decreased yields.

Reagent Stoichiometry: Fine-tuning the ratio of reactants is necessary to maximize the conversion of the limiting reagent and minimize waste.

Catalyst Loading: In catalyzed reactions, reducing the amount of catalyst needed without sacrificing efficiency is a key goal for cost reduction.

For the scale-up of pyridazine syntheses, several factors must be considered. researchgate.net Heat transfer becomes more challenging in large reactors, and efficient mixing is required to maintain homogeneity. The purification method must also be scalable; while column chromatography is common in the lab, it is often impractical for large quantities, necessitating the development of crystallization or extraction-based purification protocols. Metal-free synthetic routes are particularly attractive for industrial applications as they avoid the costs and environmental issues associated with sourcing, handling, and removing residual metal catalysts from the final product. organic-chemistry.org

Chemical Transformations and Derivatization of 5 Chloropyridazin 4 Amine

Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Ring

The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring enhances the electrophilicity of the carbon atoms, particularly those bearing a leaving group. Consequently, the chlorine atom at the C5 position of 5-Chloropyridazin-4-amine is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups.

The chlorine atom at the C5 position can be readily displaced by various amine nucleophiles. vulcanchem.com This reaction is a cornerstone for the synthesis of diverse substituted pyridazine derivatives. The reaction typically proceeds by heating this compound with a primary or secondary amine, often in a polar aprotic solvent and in the presence of a base to neutralize the HCl generated.

For instance, the reaction of similar chloropyridazinones with amines like N-benzyl-N-methylamine proceeds via nucleophilic substitution to yield the corresponding amino-substituted products. vulcanchem.com The amino group at C4 facilitates these reactions by donating electron density to the ring. The choice of the amine nucleophile is vast, ranging from simple alkylamines to more complex aniline (B41778) and heterocyclic amine derivatives, leading to a library of compounds with potential applications in medicinal chemistry. evitachem.com The synthesis of 5-((3-Bromobenzyl)amino)-4-chloropyridazin-3(2H)-one, a related structure, involves the alkylation of the amino group, but the underlying reactivity highlights the amenability of the pyridazine scaffold to modification. vulcanchem.com

Table 1: Examples of Amination Reactions on Chloropyridazine Scaffolds Note: Data is representative of reactions on similar chloropyridazine systems to illustrate the general reactivity.

| Nucleophile | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| Piperidin-4-amine | 3,6-Dichloropyridazine | Ethanol (B145695), HCl, 80°C, 6-8h | 75-85% | |

| N-Methylbenzylamine | 3,6-Dichloropyridazine | K₂CO₃, DMF, 80°C, 12h | 78-85% |

In a similar fashion to amination, the chlorine atom can be substituted by sulfur-based nucleophiles. Reactions with thiols (mercaptans) or sodium hydrosulfide (B80085) (NaSH) lead to the formation of the corresponding thioether or thiol derivatives. These reactions are typically carried out in a polar solvent like DMF. The resulting sulfur-functionalized pyridazines are valuable intermediates for further transformations. For related chloropyridazinones, chloro groups at the C5 position are effectively replaced by thiols, such as NaSH in DMF.

The outcome of nucleophilic substitution reactions on this compound is highly dependent on the reaction conditions.

Temperature: Higher temperatures generally increase the reaction rate but can also lead to decomposition of the pyridazine ring or the formation of side products. Optimization is often required to find a balance between reaction time and yield. For many amination reactions, temperatures between 80-100°C are common. vulcanchem.com

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are frequently used as they can solvate the cation of the nucleophile's salt and enhance the nucleophilicity of the anion. vulcanchem.com The use of greener solvents like aqueous ethanol has also been explored to reduce environmental impact while maintaining good yields.

Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is often necessary to scavenge the acid produced during the reaction, driving the equilibrium towards the products. vulcanchem.com

Catalyst: While many nucleophilic substitutions on activated rings like pyridazine proceed without a catalyst, certain transformations can benefit from their use to improve selectivity or reaction rates.

Careful control of these parameters is crucial for achieving high yields and regioselectivity, especially when multiple reactive sites are present on the molecule.

Electrophilic Aromatic Substitution Reactions of the Pyridazine Core

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. chemicalbook.com However, the system in this compound is substituted with a strongly activating amino group (-NH₂) at the C4 position. This group directs electrophiles to the ortho and para positions. In this specific molecule, the C3 and C5 positions are ortho to the amino group. While the C5 position is already substituted with a chlorine atom, the C3 position could potentially undergo substitution.

Despite the activating effect of the amino group, electrophilic substitution on the pyridazine core of this compound is not commonly reported. The electron-withdrawing nature of the ring system often makes such reactions challenging. For related trifluoromethyl-substituted pyridazine amines, electrophilic reactions like halogenation and nitration are considered, but they are guided by the strong deactivating effects of the trifluoromethyl group. In general, the pyridazine nucleus is stable against oxidizing agents like potassium permanganate. chemicalbook.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom on the pyridazine ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. uni-muenchen.de

Palladium-catalyzed reactions are particularly prominent for the functionalization of chloropyridazines. The Buchwald-Hartwig amination is a key methodology for forming C-N bonds by coupling an amine with an aryl halide. smolecule.com This reaction has been successfully applied to pyridazine scaffolds to introduce a wide variety of amino substituents under relatively mild conditions and with broad functional group tolerance. nih.govsmolecule.com

In a typical Buchwald-Hartwig reaction involving a chloropyridazine, the chloro-substituted compound is reacted with an amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., XPhos, BINAP, or BrettPhos), and a base (e.g., NaOt-Bu or Cs₂CO₃). nih.gov This method provides a powerful alternative to classical SNAr for the synthesis of aminated pyridazines, sometimes offering better yields or allowing for the coupling of less nucleophilic amines. nih.gov The Buchwald-Hartwig amination has been utilized in the synthesis of precursors for more complex heterocyclic systems, such as pyridazino[4,5-b]indoles. researchgate.net

Table 2: Representative Buchwald-Hartwig Amination Conditions for Pyridazine Scaffolds Note: This table illustrates typical catalyst systems used for the amination of related halo-pyridazines.

| Amine Partner | Catalyst / Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| R³NH₂ | Pd₂(dba)₃ / XPhos | NaOt-Bu | 1,4-Dioxane | 120°C | nih.gov |

| R³NH₂ | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | 1,4-Dioxane | 120°C | nih.gov |

| 2-Bromoaniline | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |

Suzuki, Sonogashira, and Other Coupling Chemistries for Pyridazine Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridazine rings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically target the halogenated position on the pyridazine nucleus, offering a direct method to introduce diverse substituents. researchgate.net

The Suzuki-Miyaura coupling , which joins a halide with a boronic acid, is a widely used method for creating biaryl motifs. researchgate.net For chloropyridazines, this reaction provides an efficient pathway to arylated derivatives. While studies on this compound itself are specific, research on analogous compounds like 3-amino-6-chloropyridazine (B20888) demonstrates the feasibility of this transformation. researchgate.net The reaction is typically performed in the presence of a palladium(0) catalyst, a base, and a suitable solvent system. researchgate.netdur.ac.uk The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields, especially with electron-deficient heteroaryl chlorides. nih.govrsc.org

The Sonogashira coupling facilitates the formation of a bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of a base, often an amine that can also serve as the solvent. organic-chemistry.orgwikipedia.org It represents a direct method for introducing alkynyl groups onto the pyridazine scaffold, which can then serve as handles for further transformations, including cyclization reactions. researchgate.net The reaction conditions are generally mild, but anhydrous and anaerobic environments are often required to prevent side reactions like the homocoupling of alkynes. organic-chemistry.org

Other palladium-catalyzed reactions applicable to the pyridazine core include:

Stille Coupling: The reaction of an organotin compound with an organic halide.

Heck Reaction: The coupling of an unsaturated halide with an alkene. sigmaaldrich.com

Buchwald-Hartwig Amination: A method for forming carbon-nitrogen bonds, which could be used to displace the chlorine atom with various amines. sigmaaldrich.com

These reactions have significantly expanded the synthetic utility of chloropyridazines, allowing for the construction of complex molecular architectures from simple precursors. researchgate.net

| Coupling Reaction | Reactants | Catalyst System | Product Type | Research Finding | Citation(s) |

| Suzuki-Miyaura | Chloropyridazine, Arylboronic acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-substituted pyridazine | Intermediates for N(2)-alkylation and hydrolysis were synthesized in 22-65% yields using the Suzuki-Miyaura reaction on 3-amino-6-chloropyridazine. | researchgate.net |

| Sonogashira | Chloro/Iodopyridazine, Terminal alkyne | Pd complex (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Amine base | Alkynyl-substituted pyridazine | The reaction provides a route to alkynylpyridazines, which are versatile intermediates for synthesizing fused heterocycles. | organic-chemistry.orgresearchgate.net |

| Heck Reaction | Aryl iodide, Alkene | Pd(P(t-Bu)₃)₂ | Alkene-substituted arene | Can be successfully performed in aqueous media, obviating the need for high temperatures. | sigmaaldrich.com |

| Buchwald-Hartwig | Chloropyridazine, Amine | Allyl palladium chloride / cBRIDP | Amino-substituted pyridazine | Amenable to reaction in water with appropriate surfactant and ligand systems. | sigmaaldrich.com |

Functional Group Interconversions and Modifications of the Amino Moiety

Functional Group Interconversion (FGI) refers to the transformation of one functional group into another. scribd.com In the context of this compound, the amino moiety is a prime site for such modifications, allowing for the synthesis of a wide array of derivatives. The reactivity of the amino group is influenced by the electron-withdrawing nature of the pyridazine ring.

Common modifications of the amino group on related amino-heterocycles include:

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives. This transformation can modulate the electronic properties and steric profile of the molecule.

Sulfonylation: Treatment with sulfonyl chlorides, such as methylsulfonyl chloride, produces sulfonamides. evitachem.com

Alkylation: The amino group can undergo alkylation, although controlling the degree of substitution can be challenging.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (Sandmeyer reaction), although this can be difficult on electron-poor heterocyclic systems.

These transformations are crucial for building molecular diversity and for preparing precursors for subsequent cyclization reactions. The introduction of different functional groups on the amine can influence the molecule's biological activity and physical properties.

| Transformation | Reagent(s) | Product | Potential Application | Citation(s) |

| Acylation | Acetyl chloride or Acetic anhydride | N-(5-chloropyridazin-4-yl)acetamide | Intermediate for further synthesis; modification of biological activity. | |

| Sulfonylation | Methylsulfonyl chloride, Base | N-(5-chloropyridazin-4-yl)methanesulfonamide | Synthesis of complex molecules and potential pharmacophores. | evitachem.com |

| Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted pyridazine derivative | Introduction of a bromine atom for subsequent cross-coupling reactions. |

Cyclization Reactions Involving this compound Scaffolds

The bifunctional nature of this compound and its derivatives makes it an excellent substrate for constructing fused heterocyclic systems. The amino group and the chlorine atom, or functional groups introduced via its modification, can participate in intramolecular or intermolecular cyclization reactions, leading to polycyclic structures of significant chemical and medicinal interest. scispace.com

The pyridazine ring is a key component of various fused heterocyclic systems, many of which exhibit important biological activities. arkat-usa.org The synthesis of these systems often involves the construction of a new ring fused to the pyridazine core.

A prominent example is the synthesis of pyridazino[4,5-b]indoles , which are considered aza-analogs of β-carbolines. arkat-usa.org Several synthetic strategies have been developed to access this scaffold:

Condensation Reactions: One common approach involves the reaction of indole (B1671886) precursors, such as ethyl 3-formyl-1H-indole-2-carboxylate, with hydrazine (B178648) and its derivatives to form the pyridazine ring. tubitak.gov.tr

Inverse-Electron-Demand Diels-Alder Reaction: This method utilizes indole derivatives as dienophiles reacting with 1,2,4,5-tetrazines to form the pyridazino[4,5-b]indole core after a [4+2] cycloaddition and subsequent elimination. researchgate.net

[3+3] Annulation: A novel approach involves the reaction of 2-alkenylindoles with hydrazonyl chlorides in the presence of a base to furnish pyridazino[4,5-b]indoles in excellent yields. nih.gov

Cyclization of Pyridazine Precursors: Starting from a substituted pyridazine, the indole ring can be constructed. For instance, the chlorine atom in a chloropyridazinoindole derivative can be displaced by sodium azide (B81097) to form a tetracyclic tetrazolopyridazinoindole system. arkat-usa.org

These methods highlight the versatility of the pyridazine scaffold in the synthesis of complex, fused heterocyclic compounds. researchgate.netnih.gov

| Fused System | Synthetic Strategy | Key Reagents/Conditions | Research Finding | Citation(s) |

| Pyridazino[4,5-b]indole | [3+3] Annulation | 2-Alkenylindoles, Hydrazonyl chlorides, Base | Provides a convenient and efficient way to synthesize a series of functionalized pyridazino[4,5-b]indoles. | nih.gov |

| Pyridazino[4,5-b]indole | Condensation of Indole Precursor | Ethyl 3-formyl-1H-indole-2-carboxylate, Hydrazine | A route to prepare 1,3,5-substituted 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole derivatives. | tubitak.gov.tr |

| Tetrazolopyridazinoindole | Nucleophilic Displacement/Cyclization | Chloro-pyridazinoindole derivative, Sodium azide | Reaction of a chloro derivative with sodium azide gave a tetracyclic system. | arkat-usa.org |

| Functionalized Pyridazines | Imination/Electrocyclization | Chlorovinyl aldehydes, Oxamic acid thiohydrazides, p-TsOH | A cascade reaction sequence provides efficient access to multifunctionalized pyridazines. | acs.org |

Hybrid molecules that combine two or more pharmacophores in a single structure are a major focus in medicinal chemistry. nih.gov Pyridazine-pyrazole hybrids are of particular interest due to the diverse biological activities associated with both heterocyclic rings. nih.govrsc.org

The synthesis of these hybrids often involves the reaction of a hydrazine-substituted pyridazine with a precursor that can form the pyrazole (B372694) ring. An efficient, solvent-free method for synthesizing 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles has been reported. dntb.gov.uathieme-connect.com This reaction involves grinding 3-chloro-6-hydrazinopyridazine (B91096) (an isomer of the title compound's hydrazine derivative) with various β-ketonitriles in the presence of an acid catalyst. dntb.gov.uathieme-connect.com The resulting chloro group on the pyridazine moiety can then be displaced by various nucleophiles to generate a library of compounds. dntb.gov.ua

Another important class of hybrids is the fused pyrazolo[3,4-d]pyridazine system. nih.gov These can be prepared through various cyclization strategies:

Vilsmeier-Haack Reaction: The reaction of 2-substituted 5-(1-methylhydrazino)-3(2H)-pyridazinones with a Vilsmeier reagent (DMF/POCl₃) affords 1-methyl-4H-pyrazolo[3,4-d]pyridazin-4-ones. scilit.com

Cyclization of Acyl Furandiones: The reaction of 4-acyl-furandiones with hydrazines can lead to pyrazolopyridazine derivatives. nih.gov

Intramolecular Cyclization: Hydrazones derived from 3-aryl-4-acetylsydnones have been shown to undergo intramolecular nucleophilic addition-elimination to serendipitously form pyrazolo[3,4-d]pyridazin-7(6H)-ones. nih.govacs.org

These synthetic routes provide access to a diverse range of pyridazine-pyrazole hybrids, both as distinct rings linked together and as fused bicyclic systems. smolecule.comtandfonline.com

| Hybrid System | Synthetic Strategy | Key Reagents/Conditions | Research Finding | Citation(s) |

| 5-Amino-1-(6'-chloropyridazin-3'-yl)pyrazoles | Grinding Synthesis (Solvent-free) | 3-Chloro-6-hydrazinopyridazine, β-Ketonitriles, p-TsOH | An efficient and environmentally benign synthesis was accomplished by grinding the reactants. | dntb.gov.uathieme-connect.com |

| Pyrazolo[3,4-d]pyridazin-7(6H)-ones | Intramolecular Cyclization of Sydnone Hydrazones | Hydrazone of 3-aryl-4-acetylsydnone | A serendipitous formation of the fused pyrazole-pyridazine system was reported. | nih.govacs.org |

| Pyrazolo[3,4-d]pyridazin-4-ones | Vilsmeier-Haack Reaction | 5-(1-Methylhydrazino)-3(2H)-pyridazinones, DMF/POCl₃ | Afforded the target fused heterocyclic system in good yields. | scilit.com |

| Pyrazolo[4,3-c]pyridazines | Cyclization of Pyrazole Precursors | Pyrazole analogues, Ethyl cyanoacetate (B8463686) | Reaction of pyrazole-hydrazones with ethyl cyanoacetate afforded 6-oxopyrazolo[4,3-c]pyridazine derivatives. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloropyridazin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Chloropyridazin-4-amine. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyridazine (B1198779) ring and the amine group. The aromatic region would feature two signals for the non-equivalent ring protons, H-3 and H-6. The chemical shifts (δ) are influenced by the electronic effects of the adjacent nitrogen atoms, the chlorine atom, and the amine group. The signal for H-3 would likely appear downfield due to the deshielding effect of the adjacent nitrogen atom (N-2) and the chlorine atom at C-5. The H-6 proton, situated between two nitrogen atoms, would also exhibit a downfield shift. The amine group (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

No specific experimental ¹H NMR data for this compound was available in the searched literature. The following table presents predicted assignments based on the analysis of similar heterocyclic structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~8.0-8.5 | Singlet (or narrow doublet) | N/A (or small J coupling to H-6) |

| H-6 | ~8.5-9.0 | Singlet (or narrow doublet) | N/A (or small J coupling to H-3) |

| -NH₂ | ~5.0-7.0 (broad) | Singlet | N/A |

The proton-decoupled ¹³C NMR spectrum provides direct insight into the carbon framework of the molecule. For this compound, four distinct signals are expected for the four carbon atoms of the pyridazine ring. The chemical shifts are determined by the hybridization and the electronic environment of each carbon. Carbons directly bonded to electronegative atoms like nitrogen and chlorine (C-4 and C-5) are expected to be significantly deshielded and appear at a lower field (higher ppm value). The chemical shifts for carbons in pyridine (B92270), a related heterocycle, are typically C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm. testbook.com This provides a basis for predicting the shifts in the pyridazine ring. testbook.com

Specific experimental ¹³C NMR data for this compound was not found in the provided search results. The data below is based on typical chemical shift ranges for substituted pyridazine and pyridine systems. testbook.combhu.ac.inoregonstate.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~140-150 |

| C-4 | ~145-155 |

| C-5 | ~125-135 |

| C-6 | ~150-160 |

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive structural connectivity.

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In a derivative of this compound, COSY would be used to confirm the connectivity between protons on the pyridazine ring or on substituent groups.

HSQC (Heteronuclear Single Quantum Coherence) maps protons directly to the carbons they are attached to. This technique provides unambiguous one-bond C-H correlations, for instance, linking the H-3 and H-6 signals to their respective C-3 and C-6 carbon signals.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₄H₄ClN₃), the calculated monoisotopic mass is 129.0094 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at m/z 129. The presence of a chlorine atom would be confirmed by an isotopic peak (M+2) at m/z 131, with an intensity approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. growingscience.com

The fragmentation pattern provides structural information. Common fragmentation pathways for aromatic amines and halogenated heterocycles can be predicted. libretexts.orgnih.gov The molecule may undergo fragmentation through the loss of neutral molecules or radicals.

Potential Fragmentation Pathways:

Loss of HCN: A common fragmentation for nitrogen-containing heterocycles, leading to a fragment ion at m/z 102.

Loss of Chlorine: Cleavage of the C-Cl bond would result in a fragment at m/z 94.

Ring Cleavage: The pyridazine ring can undergo more complex fragmentation into smaller charged species.

Analysis of a related compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, showed a strong molecular ion peak (M⁺) at m/z 230 and an M+2 peak at m/z 232, confirming the presence of chlorine. growingscience.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. fiveable.me The IR spectrum of this compound would display characteristic absorption bands that confirm its structure.

N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct, sharp to medium intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. pressbooks.publibretexts.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weak to medium bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). libretexts.orgvscht.cz

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridazine ring are expected in the fingerprint region, typically between 1400-1650 cm⁻¹. libretexts.org

N-H Bending: The scissoring motion of the primary amine group usually results in a medium to strong absorption band around 1590-1650 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 |

| C-H Stretch | Aromatic Ring | 3000 - 3100 |

| N-H Bend (Scissoring) | Primary Amine | 1590 - 1650 |

| C=C and C=N Stretch | Aromatic Ring | 1400 - 1650 |

| C-Cl Stretch | Aryl Halide | 600 - 800 |

X-ray Crystallography in Solid-State Structure Determination and Molecular Aggregation

While NMR, MS, and IR provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing a definitive confirmation of the molecular geometry.

Although the crystal structure for this compound itself was not found in the search results, data from closely related derivatives illustrate the power of this technique. For example, the single-crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile was determined. growingscience.comgrowingscience.com The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. growingscience.com Such an analysis provides exact coordinates for each atom, allowing for the visualization of the molecule's conformation and how it packs within a crystal lattice. growingscience.com

Furthermore, crystallographic studies illuminate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the molecular aggregation in the solid state. researchgate.net In pyridazine derivatives, the amine group protons and the ring nitrogen atoms are common sites for hydrogen bonding, influencing the material's physical properties. mdpi.com

The following table shows representative crystallographic data for the related derivative, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, to illustrate the type of information obtained from an X-ray analysis. growingscience.com

| Crystallographic Parameter | Value for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

| Z (Molecules per unit cell) | 4 |

Chromatographic Techniques in Purity Assessment and Separation

Chromatographic techniques are indispensable in the synthesis and analysis of this compound and its derivatives, serving the dual purpose of assessing the purity of the final compounds and intermediates, and for the separation of these compounds from reaction mixtures. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are among the most utilized methods for these purposes. diplomatacomercial.com

High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is frequently the method of choice, offering high resolution and sensitivity. In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. nih.gov The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases.

For compounds structurally similar to this compound, such as other chloro-amino-pyridine isomers, effective separation has been achieved using a mobile phase consisting of a mixture of water (often buffered with acids like phosphoric or formic acid to control ionization) and an organic modifier like acetonitrile (B52724) or methanol. nih.govgoogle.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to ensure the efficient elution of all components in a mixture. google.com Detection is commonly carried out using a UV detector, as the pyridazine ring system possesses a chromophore that absorbs in the UV region, typically around 254 nm. nih.gov The purity of a sample is determined by integrating the peak area of this compound and comparing it to the total area of all observed peaks. For preparative purposes, the fractions corresponding to the desired compound are collected for further use. nih.gov

Table 1: Illustrative RP-HPLC Method for Purity Analysis of Aminochloropyridine Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 2.7 µm | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | google.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | google.com |

| Gradient | 5% B to 95% B over 10 minutes | nih.gov |

| Flow Rate | 0.7 - 1.0 mL/min | nih.govgoogle.com |

| Column Temperature | 40 °C | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Injection Volume | 10 µL | nih.gov |

Thin-Layer Chromatography (TLC) is another vital technique, primarily used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks due to its simplicity, speed, and low cost. dergipark.org.tr In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The choice of the eluent system is critical for achieving good separation. For amine-containing compounds like this compound, mixtures of polar and non-polar organic solvents are often used. For instance, a common mobile phase could be a mixture of ethyl acetate (B1210297) and methanol. nih.gov After development, the separated spots are visualized, commonly under UV light, or by staining with a reagent like ninhydrin, which is specific for primary amines. reachdevices.com The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification.

Table 2: Representative TLC System for Separation of Aromatic Amines

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel F254 | dergipark.org.tr |

| Mobile Phase | Ethyl Acetate / Methanol (e.g., 9:1 v/v) | nih.gov |

| Chamber | Saturated with mobile phase vapor | nih.gov |

| Application | 1-2 µL of a concentrated solution in a suitable solvent | nih.gov |

| Detection | UV visualization at 254 nm | nih.gov |

In some cases, Gas Chromatography (GC) can be employed, particularly for the analysis of volatile derivatives of this compound or for assessing the presence of volatile impurities. The compound would first need to be derivatized to increase its volatility and thermal stability. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

The combination of these chromatographic methods provides a powerful toolkit for chemists. TLC is often used for the initial, rapid screening of reaction fractions, while HPLC provides accurate, quantitative data on the purity of the final product. Preparative chromatography, an extension of HPLC on a larger scale, is also a key technique for the purification of this compound and its derivatives to meet the high-purity standards required for subsequent synthetic steps or biological testing. nih.gov

Computational Chemistry and Theoretical Studies of 5 Chloropyridazin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals and charge distribution, which are crucial in predicting a molecule's reactivity and potential for intermolecular interactions.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally indicates a more reactive molecule. researchgate.net

For pyridazine (B1198779) derivatives, DFT calculations have been employed to understand their electronic properties. For instance, studies on related 6-chloro-3-[(4-methylphenoxy)methyl] researchgate.netdoi.orgtriazolo[4,3-b]pyridazine have shown a HOMO-LUMO energy gap of 3.252 eV, indicating a relatively soft and reactive molecule. bohrium.com Similar calculations for other pyridazine-based heteroleptic copper(II) complexes revealed HOMO-LUMO gaps ranging from 1.23 eV to 2.24 eV, suggesting that these compounds are prone to charge transfer, which can influence their biological activity. doi.org While specific DFT data for 5-Chloropyridazin-4-amine is not extensively published, the principles from related compounds suggest that the pyridazine ring, along with its substituents, will have a significant impact on its frontier orbital energies.

| Compound/Complex | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) | Reference |

| 6-chloro-3-[(4-methylphenoxy) methyl] researchgate.netdoi.org triazolo[4,3-b]pyridazine | Not Specified | Not Specified | 3.252 | bohrium.com |

| Pyridazine-based copper(II) complex 1 | -3.26 | -1.42 | 1.84 | doi.org |

| Pyridazine-based copper(II) complex 2 | -3.86 | -2.18 | 1.68 | doi.org |

| Pyridazine-based copper(II) complex 3 | -4.36 | -3.01 | 1.35 | doi.org |

| Pyridazine-based copper(II) complex 4 | -5.09 | -3.86 | 1.23 | doi.org |

| Pyridazine-based copper(II) complex 5 | -2.18 | -4.42 | 2.24 | doi.org |

| Pyridazine-based copper(II) complex 6 | -2.02 | -4.09 | 2.07 | doi.org |

Charge Distribution and Reactivity Site Prediction

The distribution of electron density within a molecule is key to identifying its reactive sites. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool for this purpose, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In related pyridazine derivatives, MEP analysis has been used to identify regions prone to hydrogen bonding.

Mulliken population analysis is another computational method used to quantify the partial charges on each atom in a molecule. smolecule.com For a similar compound, 3-amino-4-bromo-6-chloropyridazine, Mulliken analysis revealed a partial negative charge on the amino nitrogen (approximately -0.4e), making it a likely site for electrophilic attack, while the halogen-substituted carbons carry partial positive charges, rendering them susceptible to nucleophilic attack. smolecule.com The pyridazine nitrogen atoms typically exhibit intermediate charge values. smolecule.com These findings suggest that for this compound, the amino group and the nitrogen atoms of the pyridazine ring are likely to be key sites for intermolecular interactions, such as hydrogen bonding, while the chlorine-substituted carbon is a potential site for nucleophilic substitution.

| Atom Position | Partial Charge (e) | Electronic Character | Reference |

| Amino Nitrogen | ~ -0.4 | Nucleophilic | smolecule.com |

| Halogen-substituted Carbons | +0.1 to +0.3 | Electrophilic | smolecule.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are pivotal in predicting how a small molecule like this compound might bind to a biological target, such as a protein, and the stability of this interaction over time.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, assessing its stability and conformational changes over time. For pyridazine-based compounds targeting VEGFR-2, MD simulations have been used to confirm the stability of the docked poses, with ligand RMSD values within 1 Å over a 25 ns simulation indicating a stable binding. nih.gov Such simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-protein interactions. itu.edu.tr

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. For pyridazine derivatives, SAR studies have provided valuable insights. For instance, in a series of pyrazolo[1,5-a]pyridine (B1195680) inhibitors of herpes simplex virus, it was found that non-polar amines at certain positions were preferred for optimal antiviral activity. nih.gov The nature and position of substituents on the pyridazine ring can significantly influence potency and selectivity.

For chloropyridazine derivatives, SAR studies have highlighted the importance of the chlorine substituent in enhancing biological activity. Predictive analytics, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed based on these SAR data to predict the activity of new, unsynthesized compounds. These models often use descriptors derived from computational chemistry, such as electronic properties and molecular shape, to build a mathematical relationship with biological activity.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and subsequent reactions of this compound. Theoretical investigations can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of how a reaction proceeds.

For pyridazine derivatives, computational studies have been used to investigate reaction mechanisms. For example, the synthesis of pyridazines via an imination/electrocyclization cascade has been studied computationally, revealing the energetics of the key electrocyclization step. core.ac.uk Nucleophilic aromatic substitution (SNAr) is a common reaction for chloropyridazines, where the chlorine atom is displaced by a nucleophile. Computational studies on related 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine have used charge distribution calculations to predict the susceptibility of different chlorine atoms to nucleophilic attack. arkat-usa.org Such studies can help in predicting the regioselectivity of reactions and optimizing synthetic routes. For this compound, computational elucidation of its synthesis, for instance, via the chlorination of 4-aminopyridazine (B156604) or the amination of a dichloropyridazine, could provide valuable insights for improving reaction yields and purity.

Biological Activities and Pharmacological Potential of 5 Chloropyridazin 4 Amine and Its Derivatives

Antimicrobial and Antibacterial Investigations

Derivatives of the pyridazine (B1198779) core structure have been investigated for their efficacy against various microbial pathogens. In one study, a series of chloropyrazine-tethered pyrimidine (B1678525) derivatives were synthesized and evaluated for their antimicrobial properties. Several of these compounds demonstrated notable antibacterial and antifungal activities. For instance, compound 31 , which features a 2",4"-dichlorophenyl ring, was identified as the most potent antibacterial and antifungal agent in the series, with a Minimum Inhibitory Concentration (MIC) of 45.37 µM. mdpi.com Other derivatives, such as compounds 25 (containing a 4"-nitrophenyl group) and 30 (with a 2",4"-difluorophenyl scaffold), also exhibited significant antimicrobial effects with MIC values of 48.67 µM and 50.04 µM, respectively. mdpi.com Notably, compounds bearing electron-withdrawing groups at the 4"-position of the phenyl ring generally showed more potent activity than the standard drug ciprofloxacin (B1669076) against the tested bacterial strains. mdpi.com

The structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the phenyl ring play a crucial role in the antimicrobial activity. Derivatives with electron-withdrawing groups displayed enhanced potency, while those with electron-donating groups were found to be less effective. mdpi.com

| Compound | Substituent at position-6 of pyrimidine ring | Antibacterial Activity (MIC in µM) | Antifungal Activity (MIC in µM) |

| 25 | 4"-nitrophenyl | 48.67 | 48.67 |

| 30 | 2",4"-difluorophenyl | 50.04 | 50.04 |

| 31 | 2",4"-dichlorophenyl | 45.37 | 45.37 |

| Ciprofloxacin | Standard Drug | 145.71 | - |

Anticancer and Cytotoxic Evaluations

The anticancer potential of 5-Chloropyridazin-4-amine derivatives has been a primary focus of research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines.

A novel series of 4-chloropyridazinoxyphenyl hybrids was designed and synthesized, showing promising anticancer activities across eleven cancer cell lines. nih.gov The cytotoxic evaluations revealed that the activity varied depending on the structural scaffold, with 4-chloropyridazinoxyphenyl-aromatic ketones hybrids showing greater growth inhibition than other tested hybrids. nih.gov Another study on a pyrazolo[3,4-d]pyridazine derivative, PPD-1 , reported remarkable cytotoxicity against lung (A549), colorectal (HCT-116), and liver (HEPG2) cancer cell lines, with the highest activity observed against the A549 cell line. nih.gov Similarly, a series of 4-aminoquinoline (B48711) derivatives were examined for their cytotoxic effects on human breast tumor cell lines MCF7 and MDA-MB468, with N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerging as the most active compound, particularly against MDA-MB 468 cells. nih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |

| 4-chloropyridazinoxyphenyl hybrids | Eleven cancer cell lines | Showed significant growth inhibition percentage. nih.gov |

| Pyrazolo[3,4-d]pyridazine derivative (PPD-1) | A549 (lung), HCT-116 (colorectal), HEPG2 (liver) | Exhibited remarkable cytotoxicity, especially against A549 cells. nih.gov |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF7 and MDA-MB468 (breast) | Demonstrated high potency, particularly against MDA-MB 468 cells. nih.gov |

A significant mechanism through which these pyridazine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research into a pyrazolo[3,4-d]pyridazine derivative, PPD-1 , demonstrated that its treatment of A549 lung cancer cells led to a substantial increase in the apoptotic cell population (10.06%) compared to untreated cells (0.57%). nih.gov Further investigation into the molecular mechanism revealed that PPD-1 disrupts the balance of Bcl-2 family proteins, which are key regulators of apoptosis. Specifically, the treatment resulted in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX, thereby promoting cell death through the intrinsic mitochondrial pathway. nih.gov Flow cytometry analysis also indicated that PPD-1 induces cell cycle arrest at the Sub G1 and G2/M phases. nih.gov

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for DNA repair, and its inhibition has become a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways. ekb.egresearchgate.net Pyridazine-containing compounds have been identified as potent PARP-1 inhibitors. ekb.egresearchgate.net A novel series of 4-chloropyridazinoxyphenyl conjugates were designed and synthesized as potential PARP-1 inhibitors. nih.gov Molecular hybridization strategies have been employed to combine the 4-chloropyridazinoxyphenyl scaffold, a known PARP-1 inhibitor pharmacophore, with other moieties like chalcones to enhance anticancer activity. nih.gov In another study, various pyridopyridazinone derivatives were designed as PARP-1 inhibitors, with some compounds showing inhibitory potencies in the nanomolar range, comparable to the well-known PARP inhibitor Olaparib. nih.gov For example, compound 8a from this series exhibited an IC50 value of 36 nM, which is very close to that of Olaparib (IC50 = 34 nM). nih.gov

| Compound | Target | Inhibitory Activity (IC50) |

| Olaparib (Reference) | PARP-1 | 34 nM nih.gov |

| Pyridopyridazinone derivative 8a | PARP-1 | 36 nM nih.gov |

The protein tyrosine phosphatase SHP2 is an oncogenic protein that plays a role in regulating various signaling pathways, and its inhibition can help in reversing immunosuppression in the tumor microenvironment. nih.govnih.gov A novel series of SHP2 allosteric inhibitors based on an imidazopyrazine heterocyclic system has been identified. nih.gov These compounds have demonstrated good potency in both enzymatic and cellular assays. Structure-activity relationship (SAR) studies led to the identification of compound 8 , a highly potent SHP2 allosteric inhibitor with an IC50 of 5 nM in biochemical assays and 42 nM in cellular pERK assays. nih.gov X-ray crystallography studies have provided insights into the novel stabilizing interactions of these inhibitors with the allosteric binding pocket of SHP2. nih.govnih.gov

Anti-inflammatory and Analgesic Efficacy Studies

The pyridazine scaffold is also a key component of compounds with significant anti-inflammatory and analgesic properties. The pyridazinone structure is considered a valuable scaffold for developing novel anti-inflammatory drugs, with some derivatives reported to inhibit cyclooxygenase 2 (COX-2). nih.gov A study focused on new pyridazinone-based sulphonamide derivatives as potential multi-target anti-inflammatory agents by targeting carbonic anhydrase, COX-2, and 5-LOX enzymes. nih.gov Another research effort led to the synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, which were evaluated for their analgesic activity. thieme-connect.com The results from an acetic-acid induced writhing test in mice indicated that most of the synthesized compounds possessed moderate to good analgesic properties when compared to the standard drug, diclofenac (B195802) sodium. thieme-connect.com

Antihypertensive and Cardiovascular System Modulation

Pyridazinone derivatives have been reported to exhibit a range of pharmacological activities, including antihypertensive effects. actascientific.com A study involving the synthesis of new 6-(substitutedphenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives and their evaluation for antihypertensive activity using a non-invasive tail-cuff method showed promising results. actascientific.com Many of the synthesized compounds demonstrated good antihypertensive activity. The structure-activity relationship analysis suggested that the presence of small electron-releasing groups, such as a p-methyl or p-ethyl group on the phenyl ring at the 6-position, tended to increase the antihypertensive activity. actascientific.com

Antiplatelet Activities

Derivatives of pyridazine have been investigated for their potential to inhibit platelet aggregation, a key process in thrombosis. A series of 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones demonstrated dose-dependent antiplatelet activity. dntb.gov.ua In the effort to optimize lead compounds, libraries of diversely substituted pyridazin-3(2H)-ones have been synthesized and evaluated as antiplatelet agents. nih.gov For instance, one pyridazin-3(2H)-one derivative was identified as a potent antiplatelet agent with an IC₅₀ of 4.2 mM. researchgate.net Another study on new pyridazinone derivatives identified N,O-dibenzyl derivatives as active compounds, with one showing an IC₅₀ value of 35.3 μM. nih.gov Further research into 4,5-dihydro-3(2H)pyridazinones revealed that specific compounds could induce complete inhibition of platelet aggregation. nih.gov

Table 1: Antiplatelet Activity of Selected Pyridazinone Derivatives

| Compound | Test Condition | Activity (IC₅₀) |

|---|---|---|

| Pyridazin-3(2H)-one derivative (92) | Platelet Aggregation | 4.2 mM researchgate.net |

| N,O-dibenzyl pyridazinone derivative (10) | Platelet Aggregation | 35.3 μM nih.gov |

| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative (9) | Vasodilatory Action | 0.051 μM nih.gov |

Enzyme Inhibition Studies

Phosphodiesterase (PDE) Inhibition (e.g., PDE IV)

Pyridazine derivatives have emerged as significant inhibitors of phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov The inhibition of PDE, particularly the PDE4 isoform, is a therapeutic target for inflammatory diseases. dntb.gov.ua A study focused on pyridazinone derivatives bearing an indole (B1671886) moiety identified 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one as a promising PDE4B inhibitor. dntb.gov.uanih.gov This compound exhibited an IC₅₀ value of 251 ± 18 nM and demonstrated a better selectivity profile for the PDE4B isoform compared to the reference drug, roflumilast. dntb.gov.ua The increased planarity of pyridazinone-4-indole derivatives is thought to facilitate better interaction within the active site of the enzyme, leading to a more pronounced inhibitory effect. nih.gov

Efforts to modify existing non-selective PDE inhibitors like ibudilast (B1674240) have led to the development of pyrazolopyridine-pyridazinone derivatives with enhanced and selective PDE4 inhibitory activity. researchgate.netnih.gov These structure-activity relationship studies have provided a basis for creating potent and selective PDE4 inhibitors. researchgate.netnih.gov

Table 2: PDE4 Inhibitory Activity of Selected Pyridazinone Derivatives

| Compound | Target | Activity (IC₅₀) | % Inhibition (at 20 µM) |

|---|---|---|---|

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | PDE4B | 251 ± 18 nM dntb.gov.ua | 64% dntb.gov.ua |

| Roflumilast (Reference) | PDE4 | - | 75% dntb.gov.ua |

| Furan-based Pyridazinone Derivative (37) | PDE4 | 2.8 µM nih.gov | - |

| Oxazole-based Pyridazinone Derivative (38) | PDE4 | 1.4 µM nih.gov | - |

Aldose Reductase Inhibitory Activity

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. The accumulation of sorbitol, the product of glucose reduction by aldose reductase, is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and cataracts. sarpublication.com Consequently, the inhibition of aldose reductase is a major therapeutic strategy.

Several series of pyridazinone derivatives have been synthesized and shown to be potent inhibitors of this enzyme. A study on tricyclic pyridazinones reported compounds with IC₅₀ values in the micromolar range, specifically between 6.44 and 12.6 μM, and these compounds also showed significant specificity for aldose reductase over other related enzymes. ebi.ac.ukresearchgate.net Another class of quinazolin-4(1H)-one derivatives, which are structurally related, displayed a wide range of potent inhibitory activities with IC₅₀ values from 0.015 to 31.497 µM. researchgate.net Further research has identified other series of derivatives with IC₅₀ values ranging from 8.25 to 40.76 µM. researchgate.net

Table 3: Aldose Reductase Inhibitory Activity of Selected Pyridazinone and Related Derivatives

| Compound Series | Target | Activity Range (IC₅₀) |

|---|---|---|

| Tricyclic Pyridazinones | Aldose Reductase (ALR2) | 6.44 - 12.6 µM ebi.ac.ukresearchgate.net |

| Quinazolin-4(1H)-one Derivatives | Aldose Reductase | 0.015 - 31.497 µM researchgate.net |

| Synthetic Derivatives | Aldose Reductase | 8.25 - 40.76 µM researchgate.net |

Other Reported Biological Activities

Anxiolytic Potential

The anxiolytic potential of pyridazine derivatives has been explored, with a particular focus on their interaction with the benzodiazepine (B76468) binding site on GABA-A receptors. nih.govnih.gov A series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines demonstrated activity in preclinical models predictive of anxiolytic effects, such as protection against pentylenetetrazole-induced convulsions and in the thirsty rat conflict procedure. researchgate.net These compounds were also found to inhibit the binding of [3H]diazepam, indicating a mechanism of action related to the benzodiazepine receptor. researchgate.net